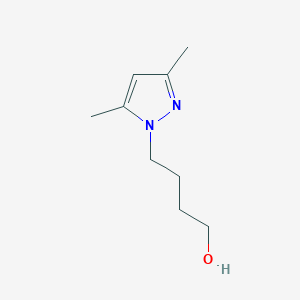

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKYVAKIXSPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Moieties in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][5] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize drug-receptor interactions. The title compound, 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol, incorporates this key heterocyclic motif, suggesting its potential as a valuable building block or active pharmacophore in the development of novel therapeutics.

Molecular Structure and Characterization

The molecular formula of this compound is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol .[6] Its structure consists of a 3,5-dimethylpyrazole ring N-alkylated with a butan-1-ol chain.

Synthesis of this compound

The synthesis of this compound can be approached through the N-alkylation of 3,5-dimethylpyrazole. A plausible and commonly employed synthetic strategy involves the reaction of 3,5-dimethylpyrazole with a suitable four-carbon electrophile bearing a protected or unprotected hydroxyl group. One such approach is the reaction with 4-bromobutan-1-ol.

The synthesis of the precursor, 3,5-dimethylpyrazole, is a well-established process. It is typically synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[7][8] This reaction proceeds under mild conditions, often with an acid catalyst such as glacial acetic acid, and produces the pyrazole ring in high yield and purity.[7]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

-

To a reaction vessel containing 1000 kg of water, add 370 kg of acetylacetone and a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate to the mixture, ensuring the reaction temperature does not exceed 50 °C.

-

After the addition is complete, maintain the reaction mixture at 50 °C for 3 hours.

-

Cool the mixture to 10 °C to induce crystallization.

-

Collect the solid product by centrifugation, wash with water, and dry under vacuum.

-

The purity of the resulting 3,5-dimethylpyrazole can be confirmed by HPLC analysis.[7]

Following the synthesis of 3,5-dimethylpyrazole, the N-alkylation to form the title compound can be achieved. A general procedure for the alkylation of pyrazoles involves the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide.[4]

Proposed Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 3,5-dimethylpyrazole in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the formation of the pyrazole anion.

-

Slowly add 4-bromobutan-1-ol to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation of the Molecular Structure

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Pyrazole Ring Protons: A singlet for the C4-H of the pyrazole ring is anticipated, typically appearing in the region of 5.7-6.0 ppm.

-

Methyl Protons: Two singlets for the two methyl groups at positions 3 and 5 of the pyrazole ring are expected, likely in the range of 2.1-2.4 ppm.

-

Butanol Chain Protons:

-

A triplet for the methylene protons adjacent to the pyrazole nitrogen (N-CH₂).

-

A triplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH).

-

Two multiplets for the two central methylene groups of the butane chain.

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

-

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring.

-

Methyl Carbons: Two signals for the methyl carbons.

-

Butanol Chain Carbons: Four distinct signals for the four carbons of the butanol chain. The carbon attached to the hydroxyl group will be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds.

-

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region associated with the pyrazole ring.

-

C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ region corresponding to the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168. Fragmentation patterns would likely involve the loss of the hydroxyl group, cleavage of the butanol chain, and fragmentation of the pyrazole ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

Potential Applications in Drug Development

The incorporation of a 3,5-dimethylpyrazole moiety, a known pharmacophore, and a flexible butanol linker with a terminal hydroxyl group makes this compound an attractive molecule for further investigation in drug discovery. The hydroxyl group provides a handle for further functionalization, allowing for its incorporation into larger molecules or for modification to modulate its pharmacokinetic properties.

Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound could serve as a starting point for the development of novel agents targeting a range of therapeutic areas, including but not limited to:

-

Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[1]

-

Anticancer agents: The pyrazole scaffold is found in several anticancer drugs and experimental agents.[5]

-

Antimicrobial agents: Pyrazole derivatives have shown promise as antibacterial and antifungal compounds.[1]

Further research is warranted to explore the specific biological activities of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, including its synthesis, and a predictive analysis of its spectroscopic characterization. While specific experimental data for this particular molecule is limited in the public domain, the information presented, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals. The structural features of this compound suggest its potential as a valuable building block in the design and synthesis of new chemical entities with therapeutic potential. Further experimental investigation into its synthesis, characterization, and biological activity is highly encouraged.

References

- CN102260208A - New preparation process of 4-pyridine butanol - Google P

- CN100506798C - Method for preparing 3.

- CN1482119A - Method for preparing 3.

-

ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - ResearchGate. (URL: [Link])

-

(PDF) 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (URL: [Link])

-

3,5-Dimethylpyrazole - ResearchGate. (URL: [Link])

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. (URL: [Link])

-

(PDF) 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid - ResearchGate. (URL: [Link])

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. (URL: [Link])

-

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone - MDPI. (URL: [Link])

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed. (URL: [Link])

-

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone - Sci-Hub. (URL: [Link])

-

(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - ResearchGate. (URL: [Link])

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (URL: [Link])

-

1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone - ResearchGate. (URL: [Link])

-

3,5-Dimethylpyrazole - the NIST WebBook. (URL: [Link])

-

Cas 1015844-27-5,4-(3,5-DIMETHYL-PYRAZOL-1-YL ... - LookChem. (URL: [Link])

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. mdpi.com [mdpi.com]

- 5. 1015844-27-5|4-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-ol|BLD Pharm [bldpharm.com]

- 6. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Targeting the Kinome and Inflammasome: A Technical Guide to Pyrazole Therapeutics

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a privileged scaffold in medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics—from the COX-2 selectivity of celecoxib to the ALK inhibition of crizotinib—stems from its unique electronic duality. It acts simultaneously as a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like N), allowing it to mimic the adenine ring of ATP or anchor into polar pockets of enzymes.

This guide moves beyond basic pharmacology to explore the structural causality of pyrazole derivatives. We will dissect how to engineer these molecules for specific targets (Kinases, COX-2) and provide self-validating protocols for their evaluation.

Part 1: The Pharmacophore – Why Pyrazole?

To design effective drugs, one must understand the scaffold's behavior at the atomic level. The pyrazole ring exhibits annular tautomerism, shifting between

-

Kinase Hinge Binding: In the ATP-binding pocket of protein kinases, the pyrazole moiety often serves as a bioisostere for the purine ring of ATP. The N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the NH at position 1 (if unsubstituted) or an exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

Electronic Tuning: Substituents at positions C3 and C5 allow for the fine-tuning of lipophilicity (

) and steric fit. For instance, introducing a trifluoromethyl group (

Part 2: Oncology – Dominating the ATP Pocket

The most prolific application of pyrazole derivatives is in the inhibition of protein kinases. The mechanism is predominantly Type I ATP-competitive inhibition .

Target: Receptor Tyrosine Kinases (RTKs)

-

ALk/ROS1: Crizotinib utilizes a pyrazole core to bind the ATP pocket of the Anaplastic Lymphoma Kinase (ALK). The pyrazole ring positions the 2-aminopyridine tail to interact with the solvent front, while the halogenated phenyl group occupies the hydrophobic back pocket.

-

VEGFR-2: Pyrazole-urea hybrids have shown high potency against Vascular Endothelial Growth Factor Receptor 2. The urea moiety forms a "bridge" to the DFG motif (Asp-Phe-Gly), locking the kinase in an inactive conformation (Type II inhibition).

Target: Cyclin-Dependent Kinases (CDKs)

Recent studies highlight pyrazoles targeting CDK2 and CDK9. The scaffold is often fused (e.g., pyrazolo[1,5-a]pyrimidine) to increase planarity and rigidity, enhancing entropy-driven binding.

Emerging Target: Aurora Kinases

Aurora A and B are critical for mitosis. Pyrazole derivatives act by stacking against the gatekeeper residue. The introduction of a solubilizing group (like morpholine) via the pyrazole nitrogen improves pharmacokinetic profiles without disrupting the hinge binding.

Visualization: The Kinase Binding Logic

The following diagram illustrates the generalized binding mode of a pyrazole inhibitor within the kinase ATP pocket.

Figure 1: Mechanistic interaction map of a pyrazole scaffold acting as an ATP-competitive inhibitor within the kinase hinge region.[1]

Part 3: Inflammation – The COX-2 Selectivity Switch

The development of celecoxib defined the paradigm for pyrazole-based anti-inflammatories.[3] The goal is selectivity : inhibiting COX-2 (induced in inflammation) while sparing COX-1 (gastric protection).[4]

Structural Basis of Selectivity

-

The Side Pocket: COX-2 possesses a secondary internal pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[5]

-

The Pyrazole Solution: A rigid pyrazole core directs a bulky substituent (e.g., a sulfonamide or sulfonyl group) into this side pocket. In COX-1, the Ile523 residue sterically blocks this entry, preventing binding. This is a classic example of steric exclusion driving selectivity.

Part 4: Experimental Validation Protocols

As scientists, we rely on data. The following protocols are designed to be robust and self-validating.

Protocol A: ADP-Glo™ Kinase Assay (High-Throughput)

Purpose: To quantify the inhibitory potency (

Reagents:

-

Kinase Enzyme (recombinant).

-

Substrate (Poly [Glu:Tyr] 4:1 or specific peptide).

-

Ultra-Pure ATP (10 µM).

-

ADP-Glo™ Reagent (Promega).

-

Kinase Detection Reagent.

Workflow:

-

Preparation: Dilute pyrazole compounds in DMSO (serial dilutions). Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reaction Assembly: In a white 384-well plate, add:

-

2 µL of Compound.

-

4 µL of Kinase Enzyme.

-

4 µL of Substrate/ATP mix.

-

-

Incubation: Incubate at room temperature (20-25°C) for 60 minutes.

-

Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Mechanism: This stops the kinase reaction and depletes remaining ATP.

-

Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: Converts ADP to ATP, then uses Luciferase to generate light.

-

Readout: Measure luminescence using a plate reader (e.g., EnVision).

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine

.

Validation Check: Always include a "No Enzyme" control (background) and a "Staurosporine" control (positive inhibition).

Protocol B: Molecular Docking Workflow (In Silico)

Purpose: To predict the binding mode and affinity before synthesis.

Software: AutoDock Vina or Schrödinger Glide.

Step-by-Step:

-

Protein Prep:

-

Ligand Prep:

-

Draw pyrazole derivative in ChemDraw.[7]

-

Minimize energy (MM2 force field) to generate 3D conformer.

-

-

Grid Generation:

-

Center the grid box on the co-crystallized ligand of the PDB file.[7]

-

Set box size to 20x20x20 Å to cover the ATP pocket and the "Gatekeeper" region.

-

-

Docking:

-

Run simulation with exhaustiveness = 8.

-

Analyze the top 5 poses based on Binding Energy (

, kcal/mol).

-

-

Criteria: A good hit should have

kcal/mol and show H-bonding with the hinge residues (e.g., Cys919 in VEGFR-2).

Visualization: Discovery Pipeline

The following diagram outlines the logical flow from scaffold design to lead candidate.

Figure 2: Integrated workflow for the development and validation of pyrazole-based therapeutics.

Part 5: Data Summary of Key Pyrazole Targets

| Therapeutic Area | Target Protein | Mechanism of Action | Key Residues Involved | Representative Drug/Compound |

| Oncology | ALK / ROS1 | ATP-Competitive (Type I) | Met1199 (Hinge) | Crizotinib |

| Oncology | JAK1 / JAK2 | ATP-Competitive (Type I) | Glu966, Leu932 | Ruxolitinib |

| Oncology | BRAF V600E | ATP-Competitive | Cys532, Gln530 | Encorafenib |

| Inflammation | COX-2 | Allosteric/Side Pocket | Arg513, His90, Val523 | Celecoxib |

| Emerging | Haspin | ATP-Competitive | Hinge Region | Pyrazolo[3,4-g]isoquinolines |

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI / PMC. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Profile & Sourcing Guide: 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

This guide provides a comprehensive technical profile and sourcing analysis for 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol , a specialized heterocyclic intermediate used in coordination chemistry and pharmaceutical research.

Executive Summary

This compound (CAS: 1015844-27-5) is a bifunctional building block featuring a nitrogen-rich pyrazole core linked to a terminal primary alcohol.[1] Its primary utility lies in ligand design —specifically as a precursor for N,O-donor scorpionate mimics—and as a scaffold in medicinal chemistry for synthesizing acyclonucleoside analogs and kinase inhibitors.

While commercially available, supply chain volatility often necessitates a "Make vs. Buy" decision. This guide details the commercial landscape, validates a robust synthetic protocol for in-house production, and outlines critical quality control parameters.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-ol |

| CAS Number | 1015844-27-5 |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| SMILES | CC1=CC(C)=NN1CCCC(O) |

| Physical State | Viscous Oil or Low-Melting Solid (Hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Calc) | ~2.5 (Pyrazole N), ~16 (Alcohol OH) |

Commercial Availability Landscape

Sourcing Status: Specialty Chemical / Make-to-Order Unlike common reagents (e.g., 3,5-dimethylpyrazole), this alcohol derivative is not universally stocked in bulk. It is typically classified as a "Building Block" with lead times ranging from 2–6 weeks.

Key Suppliers & Grades

-

Primary Sources: BLD Pharm, Enamine, Combi-Blocks.

-

Typical Purity: ≥ 95% (NMR), ≥ 97% (HPLC).

-

Pack Sizes: 250 mg, 1 g, 5 g.

-

Cost Analysis: High markup due to low volume.

-

Buy: ~

300 per gram (variable). -

Make: <$10 per gram (materials cost).

-

Recommendation: For requirements >5 g, in-house synthesis is strongly recommended to reduce cost and lead time.

Synthetic Protocol (The "Make" Option)

The most reliable synthetic route is the direct N-alkylation of 3,5-dimethylpyrazole with 4-chlorobutan-1-ol. This method avoids the need for reducing esters (e.g., ethyl 4-(3,5-dimethylpyrazol-1-yl)butanoate) and uses inexpensive reagents.

Reaction Scheme Visualization

Figure 1: Direct alkylation pathway. The reaction proceeds via SN2 mechanism where the pyrazole nitrogen attacks the alkyl chloride.

Step-by-Step Protocol

Scale: 10 mmol (approx. 1.7 g theoretical yield)

-

Reagent Prep:

-

Dissolve 3,5-Dimethylpyrazole (0.96 g, 10 mmol) in DMSO (10 mL).

-

Add finely ground KOH (0.84 g, 15 mmol) or K₂CO₃ (2.07 g, 15 mmol).

-

Note: KOH is faster but requires careful handling; K₂CO₃ is milder but slower.

-

-

Alkylation:

-

Add 4-Chlorobutan-1-ol (1.20 g, 11 mmol) dropwise to the stirring mixture.

-

Heat the reaction to 60–80°C . Monitor by TLC (System: 5% MeOH in DCM).

-

Time: 4–6 hours (KOH) or Overnight (K₂CO₃).

-

-

Workup:

-

Cool to room temperature. Dilute with Water (50 mL).

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with Brine (20 mL) to remove residual DMSO.

-

Dry over Na₂SO₄, filter, and concentrate under vacuum.

-

-

Purification:

-

The crude oil is often sufficiently pure (>90%).

-

If necessary, purify via silica gel flash chromatography (Gradient: 0→5% MeOH in DCM).

-

Yield Expectation: 75–85%.

Applications & Utility

A. Coordination Chemistry (Ligand Design)

This compound serves as a "soft" donor arm. The terminal alcohol can be:

-

Coordinated directly: Acting as a neutral N,O-bidentate ligand.

-

Functionalized: Converted to a phosphine (via mesylation/substitution) or a carboxylic acid to create heteroscorpionate ligands (e.g., N,N,O-tripodal systems).

B. Medicinal Chemistry

The 3,5-dimethylpyrazole moiety is a bioisostere for imidazole and other heterocycles.

-

Kinase Inhibition: The alcohol tail provides a handle to attach solubilizing groups or to bind into the solvent-exposed regions of ATP binding pockets.

-

Antivirals: Used in the synthesis of acyclic nucleoside analogs where the pyrazole mimics the nucleobase.

Workflow: From Precursor to Ligand

Figure 2: Divergent utility of the alcohol functionality in coordination chemistry.

Quality Control & Validation

To ensure the integrity of the material (whether bought or made), verify the following spectral markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.7–5.8 ppm (s, 1H): The unique proton on the pyrazole C4 position.[2]

-

δ 3.9–4.0 ppm (t, 2H): N-CH₂ triplet (diagnostic of N1-alkylation).

-

δ 3.6–3.7 ppm (t, 2H): O-CH₂ triplet (terminal alcohol).

-

δ 2.2 ppm (s, 3H) & 2.1 ppm (s, 3H): Two distinct methyl singlets (C3-Me and C5-Me). Note: If these are identical, suspect symmetric impurity or solvent effects, but they are usually distinct.

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ = 169.1 .

-

References

-

Pettinari, C., et al. (2011). Pro-porous Coordination Polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene Ligand. Inorganic Chemistry. (Demonstrates general reactivity and stability of N-alkyl dimethylpyrazole ligands). Retrieved from [Link]

-

TSI Journals. (2013). Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. (Validates N-alkylation protocols for 3,5-dimethylpyrazole). Retrieved from [Link]

Sources

Methodological & Application

Application of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol in Structure-Based Drug Design: A Technical Guide

Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1][2][3] Its five-membered aromatic ring, featuring two adjacent nitrogen atoms, can engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking.[4] This inherent versatility has led to the successful development of pyrazole-containing drugs across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6]

This guide focuses on a specific, yet highly promising derivative: 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol . This molecule combines the well-established pyrazole core with a flexible butanol linker, presenting a unique set of properties that make it an ideal candidate for structure-based drug design (SBDD), particularly within the realm of fragment-based drug discovery (FBDD). The dimethyl substitution on the pyrazole ring enhances its lipophilicity and metabolic stability, while the terminal hydroxyl group serves as a crucial vector for chemical elaboration, allowing for the strategic growth of the fragment into a more potent lead compound.

This document provides a comprehensive overview of the potential applications of this compound in SBDD, complete with detailed protocols for its synthesis, characterization, and utilization in both experimental and computational workflows.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of the physicochemical properties of a fragment is paramount for its successful application in SBDD. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H16N2O | - |

| Molecular Weight | 168.24 g/mol | - |

| XLogP3 | 1.2 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

Protocol 1: Synthesis of this compound

This protocol outlines a plausible and efficient two-step synthesis of the title compound, starting from readily available commercial reagents.

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

Reaction: Condensation of acetylacetone with hydrazine hydrate.[2]

-

Materials:

-

Acetylacetone (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve acetylacetone in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate to the solution while stirring at room temperature.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,5-dimethylpyrazole.

-

Step 2: N-Alkylation of 3,5-Dimethylpyrazole

-

Reaction: N-alkylation of 3,5-dimethylpyrazole with 4-bromobutan-1-ol.

-

Materials:

-

3,5-Dimethylpyrazole (1.0 eq)

-

4-Bromobutan-1-ol (1.1 eq)

-

Potassium carbonate (K2CO3) (1.5 eq)

-

Acetonitrile (CH3CN)

-

-

Procedure:

-

To a solution of 3,5-dimethylpyrazole in acetonitrile, add potassium carbonate.

-

Add 4-bromobutan-1-ol to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain this compound.

-

Application in Structure-Based Drug Design: A Hypothetical Workflow

The true utility of this compound lies in its potential as a fragment to probe the binding pockets of therapeutically relevant proteins. Kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, are particularly attractive targets for pyrazole-based inhibitors.[7] The following section outlines a hypothetical SBDD workflow targeting a generic protein kinase.

Figure 1: A generalized workflow for the application of this compound in a structure-based drug design campaign.

Protocol 2: Protein Crystallization and Fragment Soaking

Obtaining high-quality protein crystals is a critical yet often challenging step in SBDD.[8] This protocol provides a general guideline for protein crystallization and subsequent soaking with the pyrazole fragment.

-

Materials:

-

Purified target protein (e.g., >95% purity, concentrated to 5-10 mg/mL)

-

Crystallization screens (various commercially available screens)

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 100 mM)

-

Cryoprotectant solution

-

-

Procedure: Protein Crystallization (Vapor Diffusion Method) [9]

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Mix the protein solution with the reservoir solution from the crystallization screen in a 1:1 ratio.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops for crystal growth over several days to weeks.

-

-

Procedure: Fragment Soaking

-

Once suitable crystals are obtained, prepare a soaking solution by adding the this compound stock solution to the crystal mother liquor to a final concentration of 1-10 mM.

-

Carefully transfer a protein crystal into the soaking solution.

-

Incubate for a period ranging from a few minutes to several hours.

-

Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen for X-ray diffraction data collection.

-

Protocol 3: X-ray Crystallography and Structure Determination

X-ray crystallography is the definitive method for visualizing the binding mode of a fragment to its target protein at atomic resolution.[10]

-

Data Collection:

-

Mount the flash-cooled crystal on a goniometer in a synchrotron beamline.

-

Collect a complete X-ray diffraction dataset.

-

-

Data Processing and Structure Solution:

-

Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).

-

Solve the crystal structure using molecular replacement, utilizing a previously determined structure of the apo-protein as a search model.

-

Refine the protein model and build the ligand (this compound) into the resulting electron density map using software such as Coot and Phenix.

-

Validate the final structure and deposit it in the Protein Data Bank (PDB).

-

Computational Chemistry Approaches

In parallel with experimental methods, computational tools can significantly accelerate the drug design process.

Protocol 4: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11]

-

Software:

-

AutoDock, Glide, GOLD, or other suitable docking programs.

-

-

Procedure:

-

Prepare the protein structure for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site based on the crystal structure or homology modeling.

-

Prepare the 3D structure of this compound and assign appropriate atom types and charges.

-

Perform the docking calculations to generate a series of possible binding poses.

-

Analyze the docking results, focusing on the predicted binding energy and the interactions between the fragment and the protein.

-

Figure 2: A schematic representation of the potential molecular interactions between this compound and a protein active site.

Fragment Elaboration and Lead Optimization

The initial binding information obtained from crystallography and docking provides the foundation for the rational design of more potent and selective inhibitors. The terminal hydroxyl group of this compound is the key handle for chemical modification. By extending the molecule from this point, researchers can explore additional interactions within the binding site and improve the overall affinity and drug-like properties of the compound. This iterative process of design, synthesis, and testing is the hallmark of successful structure-based drug design.

Conclusion

This compound represents a valuable chemical tool for researchers engaged in structure-based drug design. Its straightforward synthesis, favorable physicochemical properties, and the proven track record of the pyrazole scaffold make it an excellent starting point for fragment-based lead discovery campaigns. The protocols and workflows detailed in this guide provide a comprehensive framework for harnessing the potential of this versatile molecule to accelerate the discovery of novel therapeutics.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

MDPI. (2022-11-05). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

-

PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

MDPI. (2023-04-25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. synthesis, characterization, docking studies, and in. [Link]

-

PubMed. (2017-05-01). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. [Link]

-

PubMed. (2018-08-10). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

MDPI. (2022-11-05). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

-

PubMed Central. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. [Link]

-

PubChem. 3,5-Dimethylpyrazole. [Link]

-

PMC - PubMed Central. (2023-11-07). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. (2021-02-24). Protein Crystallography: Achievements and Challenges. [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

AIMS Press. (2017-09-26). Protein crystallization: Eluding the bottleneck of X-ray crystallography. [Link]

-

Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals. [Link]

-

Bentham Science. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

NIH. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. [Link]

-

ResearchGate. (2025-08-06). (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. [Link]

-

TSI Journals. (2013-09-25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

University of Goettingen. Protein Crystallography. [Link]

Sources

- 1. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]

- 9. homepage.univie.ac.at [homepage.univie.ac.at]

- 10. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

[1]

Topic: Yield Optimization & Troubleshooting Guide CAS No: 1015844-27-5 Target Audience: Medicinal Chemists, Process Development Scientists[1]

Core Reaction Dynamics & Critical Parameters[1]

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol typically involves the N-alkylation of 3,5-dimethylpyrazole (3,5-DMP) with a 4-halobutanol derivative.[1] While seemingly simple, this reaction is notorious for variable yields (30–60%) due to a specific competitive side reaction: the intramolecular cyclization of the alkylating agent.[1]

The "Hidden" Competitive Pathway

The primary failure mode is the conversion of your linker (4-chlorobutanol or 4-bromobutanol) into Tetrahydrofuran (THF) .

-

Mechanism: Under basic conditions required to deprotonate the pyrazole (

), the hydroxyl group of the alkyl halide ( -

Consequence: The alkylating agent is consumed before it reacts with the pyrazole, leading to low conversion despite full consumption of the halide.

Critical Parameter Matrix

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | Strong bases (NaH) deprotonate the alcohol rapidly, accelerating THF formation.[1] Carbonates favor the softer pyrazole nitrogen nucleophile. | |

| Solvent | Acetonitrile (MeCN) or Acetone | Polar aprotic solvents support the |

| Temperature | Reflux (60-80°C) | Sufficient energy is needed for N-alkylation, but excessive heat (>100°C) promotes elimination/polymerization.[1] |

| Linker Choice | 4-Chlorobutyl acetate | High Yield Key: Protecting the alcohol as an ester completely eliminates the competitive cyclization pathway. |

Troubleshooting Guide (FAQ Format)

Symptom: Low Yield (<40%) & Unreacted Pyrazole

Q: I used 1.2 equivalents of 4-chlorobutanol with NaH in DMF, but my yield is poor. NMR shows unreacted pyrazole. A: You likely converted your alkylating agent into THF. NaH is too strong; it deprotonates the alcohol immediately.

-

Immediate Fix: Switch to Protocol B (Acetate Route) below.[1]

-

Quick Fix (Direct Route): If you must use the alcohol linker, switch the base to

(3.0 eq) and use 4-bromobutanol instead of chloro. The bromide is a better leaving group, increasing the rate of intermolecular

Symptom: Product is an Intractable Oil

Q: The literature says the product is a solid, but I have a viscous yellow oil that won't crystallize. A: This compound is hygroscopic and tends to hold onto solvents (DMF/DMSO).[1]

-

Troubleshooting:

-

Dissolve the oil in diethyl ether or MTBE.

-

Wash extensively with water (to remove DMF) and brine.[1]

-

Dry over

and concentrate. -

Seed: Scratch the flask with a glass rod or add a seed crystal of 3,5-dimethylpyrazole (structural mimic) to induce nucleation.[1]

-

Salt Formation: If it remains oily, bubble HCl gas into an ethereal solution to precipitate the hydrochloride salt, which is a stable solid.[1]

-

Symptom: Regioisomer Concerns

Q: Do I need to worry about N1 vs. N2 alkylation or C-alkylation? A: No.

-

Symmetry: 3,5-Dimethylpyrazole is symmetric.[1] N1 and N2 alkylation yield the exact same product.

-

C-Alkylation: C4-alkylation is extremely rare under standard basic conditions; the electrons on the nitrogens are far more nucleophilic.

Optimized Experimental Protocols

Protocol A: The "Robust" Route (Recommended)

Use this for maximum yield (>85%) and scalability.[1]

Concept: Use an ester-protected linker to prevent THF formation, then hydrolyze in situ.[1]

-

Alkylation:

-

To a flask, add 3,5-Dimethylpyrazole (1.0 eq), 4-Chlorobutyl acetate (1.2 eq),

(2.0 eq), and KI (0.1 eq, catalyst). -

Suspend in Acetonitrile (10 vol).

-

Reflux (80°C) for 12–16 hours.[1] Monitor by TLC/LCMS (Target: Ester intermediate).

-

-

Hydrolysis (One-Pot):

-

Cool the mixture to room temperature.

-

Add NaOH (aqueous, 4M solution, 3.0 eq).

-

Stir at 40°C for 2 hours until the ester is cleaved to the alcohol.

-

-

Workup:

-

Evaporate Acetonitrile. Dilute residue with Water and Ethyl Acetate.

-

Extract organic layer. Wash with Brine.

-

Dry (

) and concentrate.[1] -

Result: White to off-white solid.

-

Protocol B: The "Direct" Route (Quick/Small Scale)

Use this only if you lack the acetate linker.

Visualizing the Chemistry

Diagram 1: Mechanism & Competitive Pathways

This diagram illustrates why the direct alkylation often fails and how the acetate route bypasses the issue.

Caption: The "Fork in the Road": Free alcohols cyclize to THF (Red path).[1] Protected esters force the reaction toward the target product (Blue path).

Diagram 2: Optimized Workflow (Protocol A)

Caption: Step-by-step workflow for the high-yield Acetate Route.

References

-

ChemicalBook. (2024).[1] 3,5-Dimethylpyrazole Properties and Reactions. Retrieved from [1]

-

Starr, D. & Hixon, R.M. (1934).[1][2] Tetrahydrofuran formation from 4-chlorobutanol. Journal of the American Chemical Society, 56, 1596.[1][2] (Foundational mechanism for the side reaction).

-

TSI Journals. (2013). Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. (Demonstrates pyrazole alkylation conditions). Retrieved from [1]

-

BLD Pharm. (2024).[1] Product Analysis: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-ol.[1][3] Retrieved from [1]

-

National Institutes of Health (NIH). (2014).[1] Annulated and bridged tetrahydrofurans from alkenoxyl radical cyclization. (Mechanistic insight into cyclization rates). Retrieved from [1]

Technical Support Center: Navigating the Challenges of Regioselective Pyrazole N-Alkylation

Welcome to the technical support center dedicated to overcoming the common hurdles in the N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high regioselectivity and yields in their synthetic endeavors. Pyrazole scaffolds are pivotal in numerous FDA-approved drugs, making the selective functionalization of their nitrogen atoms a critical challenge in modern drug discovery.[1][2]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenge is controlling regioselectivity. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult and costly to separate.[3][4] Another common issue is achieving high yields, which can be hampered by suboptimal reaction conditions, decomposition of starting materials, or unwanted side reactions.[3]

Q2: What are the key factors that influence N1 versus N2 regioselectivity?

A2: The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:

-

Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially react with the less sterically hindered nitrogen atom. Therefore, bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[3][5]

-

Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.[3][6]

-

Base and Counterion: The choice of base is critical and can even reverse regioselectivity.[4] The nature of the counterion (e.g., Li+, Na+, K+, Cs+) can influence the aggregation state of the pyrazolate anion and its coordination to the electrophile, thereby affecting the reaction's regioselectivity.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can favor the formation of a single regioisomer.[3] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[3][7]

-

Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred product, which may lead to higher regioselectivity.[8][9][10]

Q3: Can protecting groups be used to control regioselectivity?

A3: Yes, using a directing or protecting group is a powerful strategy. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to protect one of the pyrazole nitrogens, allowing for functionalization at a specific carbon atom. A subsequent "SEM switch" can transpose the protecting group to the other nitrogen, enabling regioselective N-alkylation at the desired position before deprotection.[11]

Troubleshooting Guide: Improving Regioselectivity

This section provides a structured approach to troubleshoot and optimize your pyrazole N-alkylation reactions when faced with poor regioselectivity.

Scenario 1: My reaction yields a difficult-to-separate mixture of N1 and N2 isomers.

This is the most common problem encountered. The following decision tree can guide your optimization strategy.

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Scenario 2: The reaction is not proceeding or gives low yields.

If you are observing poor conversion, consider the following points:

-

Base Strength and Solubility: Ensure the base is strong enough to deprotonate the pyrazole N-H. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose.[12] Also, check the solubility of your base and pyrazole in the chosen solvent. Poor solubility can significantly hinder the reaction rate.

-

Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is critical. The general order of reactivity is I > Br > Cl > OTs. If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[3]

-

Temperature: While lower temperatures can improve selectivity, some reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Experimental Protocols

Here are detailed, step-by-step protocols for common N-alkylation methods.

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol is a good starting point for many pyrazole alkylations.

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Materials:

-

Substituted Pyrazole (1.0 eq)

-

Anhydrous Solvent (e.g., DMF, DMSO, THF)

-

Base (e.g., NaH (60% in mineral oil), K₂CO₃, Cs₂CO₃) (1.1 - 1.5 eq)

-

Alkylating Agent (e.g., Alkyl halide) (1.0 - 1.2 eq)

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole (1.0 eq) and anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the suspension to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add the alkylating agent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product into an organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer(s).

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations and can be effective for certain substrates, particularly with benzylic and benzhydryl electrophiles.[5][13]

Materials:

-

Pyrazole (1.0 eq)

-

Trichloroacetimidate electrophile (1.0 eq)

-

Camphorsulfonic acid (CSA) (0.2 eq)

-

Dry 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a dry flask under an inert atmosphere, combine the pyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and CSA (0.2 eq).

-

Add dry DCE to achieve a concentration of approximately 0.25 M.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table illustrates how different reaction parameters can affect the N1/N2 ratio for the alkylation of a hypothetical 3-substituted pyrazole. These are representative examples, and actual results will vary based on the specific substrates.

| Entry | Pyrazole Substituent (R) | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio (Approx.) | Reference Insight |

| 1 | Methyl | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 3 : 1 | Standard conditions often give mixtures. |

| 2 | Phenyl | Benzyl Bromide | K₂CO₃ | DMSO | RT | 10 : 1 | Bulkier groups and polar aprotic solvents favor N1.[2] |

| 3 | Phenyl | Ethyl Bromoacetate | NaH | THF | RT | 1 : 15 | Electronic effects of electrophile can reverse selectivity. |

| 4 | Phenyl | 2-Bromo-N,N-dimethylacetamide | MgBr₂ (cat.), i-Pr₂NEt | THF | 25 | 1 : >20 | Lewis acid catalysis can strongly favor N2.[14] |

| 5 | CF₃ | Ethyl Iodoacetate | K₂CO₃ | Acetonitrile | 80 | 1 : 1 | Strong electron-withdrawing groups can lead to poor selectivity.[4] |

| 6 | Phenyl | Phenethyl Trichloroacetimidate | CSA (cat.) | DCE | RT | 2.5 : 1 | Acid-catalyzed methods often favor the less hindered N1.[5] |

Advanced Strategies for Ultimate Regiocontrol

For particularly challenging cases where conventional methods fail, consider these cutting-edge approaches:

-

Enzymatic Alkylation: Biocatalysis using engineered enzymes can achieve near-perfect regioselectivity (>99%) by leveraging the precise molecular recognition of an enzyme's active site.[15][16] This approach uses haloalkanes as the alkyl source in a catalytic cycle.[15]

-

Strategic Atom Replacement: A novel approach involves the synthesis of N-alkyl pyrazoles from isothiazoles. This "atom swap" strategy circumvents the typical selectivity challenges of direct N-alkylation by proceeding through unique heterocyclic intermediates.[17]

By understanding the fundamental principles governing regioselectivity and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success in the controlled N-alkylation of pyrazoles.

References

- BenchChem. (2025).

- Edilova, Y. O., et al. (2025). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.

- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Peschke, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

- WuXi Biology. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

- Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Omega.

- Peterson, E. A., & DeKorver, K. A. (2022).

- Peterson, E. A., & DeKorver, K. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Zheldakova, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules.

- Norman, N. J., et al. (2022).

- Wang, X., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.

- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Peterson, E. A., & DeKorver, K. A. (2022).

- Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.

- Chuprakov, S., et al. (2008). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. The Journal of Organic Chemistry.

- Zheldakova, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.

- Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.

- Tanimoro, A., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.

- He, W., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.

- Li, Z., et al. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters.

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- Suvorova, Z. P., et al. (2003). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Semantic Scholar.

- Peschke, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Stability of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol in Solution

Welcome to the technical support center for 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

I. Understanding the Molecule: A Proactive Approach to Stability

This compound is a bifunctional molecule featuring a stable 3,5-dimethylpyrazole ring linked to a butan-1-ol chain. The pyrazole moiety, an aromatic heterocycle, is generally robust.[1][2] However, the overall stability of the molecule in solution can be influenced by the interplay of both the pyrazole ring and the alcohol functional group, particularly under various experimental conditions. Factors such as pH, solvent, temperature, light, and the presence of oxidizing agents can impact its integrity.[3]

This guide will walk you through potential stability issues, how to identify them, and the protocols to mitigate them, ensuring the reliability and reproducibility of your results.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

-

Oxidation: The pyrazole ring and the primary alcohol can be susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the solution.[3] Pyrazoline derivatives, which share structural similarities, are known to undergo oxidation, leading to colored byproducts.[4]

-

Extreme pH: While the pyrazole ring itself is relatively stable, extreme acidic or basic conditions can potentially lead to degradation over time. The butan-1-ol side chain is generally stable but can undergo reactions under harsh conditions.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

-

Light Exposure: Some pyrazole derivatives are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[3]

Q2: I've noticed a slight yellowing of my stock solution of this compound in methanol. What could be the cause?

A2: A color change, such as yellowing or browning, is a common indicator of chemical degradation, often due to oxidation.[3][4] Pyrazole-containing compounds can form colored oxidation products upon exposure to air and light.[3][4] It is recommended to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment. To prevent this, it is advisable to store stock solutions in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures.[3][4]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For long-term storage, dissolving this compound in a dry, aprotic solvent is often preferable.[3] Solvents like anhydrous DMSO or DMF are good choices. If an aqueous or protic solvent like methanol or ethanol is required for your experiment, it is best to prepare the solution fresh. Studies on the related 3,5-dimethylpyrazole have shown good solubility in alcohols like butanol and ethanol.[5] However, for long-term stability in solution, minimizing water and oxygen content is key.

Q4: How should I store my solutions of this compound to ensure maximum stability?

A4: To maximize the shelf-life of your solutions, adhere to the following storage conditions:

-

Temperature: Store solutions at -20°C or lower.

-

Light: Use amber or light-blocking containers to protect from light.[3][4]

-

Atmosphere: For sensitive applications, purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[3][4]

-

Container: Use tightly sealed vials to prevent solvent evaporation and moisture ingress.[3]

| Parameter | Recommended Condition | Rationale |

| Solvent | Dry, aprotic (e.g., DMSO, DMF) | Minimizes hydrolysis and other solvent-mediated degradation. |

| Temperature | ≤ -20°C | Reduces the rate of chemical degradation. |

| Light Exposure | Amber vials or protection from light | Prevents photodegradation.[3] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation.[4] |

Q5: Can I use this compound in an aqueous buffer? If so, what pH range is considered safe?

A5: Yes, you can likely use it in aqueous buffers for immediate experimental use. The stability of pyrazole derivatives in aqueous solutions can be pH-dependent.[3] It is advisable to conduct a preliminary stability test in your specific buffer system. Generally, a neutral pH range (pH 6-8) is a good starting point. Avoid strongly acidic or alkaline buffers for prolonged storage. If your experiment requires a specific pH outside of this range, prepare the solution immediately before use.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues.

| Observed Issue | Potential Cause | Recommended Action |

| Inconsistent experimental results | Degradation of the compound in solution. | 1. Prepare a fresh stock solution from solid material. 2. Verify the concentration and purity of the new solution using a validated analytical method (e.g., HPLC-UV). 3. Re-run the experiment with the freshly prepared and verified solution. |

| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram of the aged solution to a freshly prepared standard. 2. If new peaks are present, consider performing a forced degradation study to identify potential degradants. 3. Optimize storage conditions (see FAQ Q4). |

| Precipitate formation in a stored solution | Poor solubility at storage temperature or solvent evaporation. | 1. Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. 2. If it redissolves, it indicates poor solubility at low temperatures. Consider preparing more dilute stock solutions or using a different solvent. 3. If it does not redissolve, it could be a degradation product. Analyze the supernatant and precipitate separately if possible. |

| Loss of biological activity | Chemical degradation of the active compound. | 1. Confirm the identity and purity of the compound using analytical techniques. 2. Review solution preparation and storage protocols. 3. Always use freshly prepared solutions for critical experiments. |

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8][9] This protocol provides a general framework for assessing the stability of this compound.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a UV detector

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water gradient is a good starting point.[10]

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Calculate the percentage degradation of the parent compound.

-

Identify and quantify any significant degradation products.

-

Workflow Diagram:

Caption: Workflow for a forced degradation study.

V. Concluding Remarks

The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can minimize compound degradation. This guide provides a comprehensive overview of best practices and troubleshooting strategies. For any further assistance, please do not hesitate to contact our technical support team.

VI. References

-

Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds. Available from:

-

International Journal of Research in Applied Science and Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Published 2022-09-29. Available from:

-

International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from:

-

National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Published 2019-12-20. Available from:

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Published 2020-10-24. Available from:

-

ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from:

-

ResearchGate. Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Published 2025-08-07. Available from:

-

ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate?. Published 2016-03-27. Available from:

-

International Journal of Novel Research and Development. Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. Published 2022-05-05. Available from:

-

MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Published 2024-12-05. Available from:

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from:

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Published January 2014. Available from:

-

ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Published 2025-08-06. Available from:

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from:

-

Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from:

-

DergiPark. Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. Available from:

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from:

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Published 2022-11-30. Available from:

-

International Journal of Pharmaceutical Research and Emerging Sciences. A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Available from:

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from:

-

Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Published 2023-01-01. Available from:

-

ResearchGate. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Published 2025-10-16. Available from:

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from:

-

ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from:

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. rjptonline.org [rjptonline.org]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcpa.in [ijcpa.in]

Technical Support Center: Minimizing Impurity Formation in Pyrazole Synthesis

Topic: High-Fidelity Synthesis of Pyrazole Derivatives (Focus: Knorr Condensation & Regiocontrol) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The Purity Imperative

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib and Rimonabant. However, the classical synthesis routes—specifically the condensation of hydrazines with 1,3-dicarbonyls—are notorious for generating two persistent classes of impurities: regioisomers (1,3- vs. 1,5-substitution) and genotoxic hydrazine residues .

This guide moves beyond standard textbook procedures to address the mechanistic root causes of these impurities, providing engineered solutions for high-purity synthesis.

Module 1: Mastering Regioselectivity

The Issue: The 1,3- vs. 1,5-Isomer Mixture

Q: Why does my reaction yield a difficult-to-separate mixture of regioisomers?

Technical Insight:

The reaction of a monosubstituted hydrazine (

-

Mechanism: The reaction proceeds via an initial nucleophilic attack to form a hydrazone intermediate, followed by cyclization. If

attacks Carbonyl A first, you get Isomer 1. If -

Thermodynamics vs. Kinetics: Often, the kinetically favored hydrazone does not lead to the thermodynamically stable pyrazole, leading to mixtures that equilibrate or stall depending on conditions.

Troubleshooting & Optimization

| Variable | Recommendation | Mechanistic Rationale |

| Solvent (Critical) | Switch to Fluorinated Alcohols (TFE or HFIP) | The "Fustero Effect": Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong Hydrogen-bond donors. They selectively activate specific carbonyls and stabilize polar transition states, often boosting regioselectivity from ~60:40 to >95:5 [1]. |

| pH Control | Use Hydrazine Salts (HCl/H₂SO₄) | Free hydrazine hydrate is highly basic. Using the HCl salt buffers the reaction. Under acidic conditions, the most nucleophilic nitrogen is often protonated first, inverting the nucleophilicity profile and altering the attack sequence [2].[1] |

| Temperature | Stepwise Heating | Perform the initial hydrazone formation at 0°C to RT . Only heat to reflux after TLC confirms hydrazone formation. This prevents the "scrambling" of the initial attack. |

Module 2: Managing Hydrazine Impurities

The Issue: Genotoxicity and Colored Byproducts

Q: Why is my product colored (yellow/red) despite NMR indicating purity, and how do I remove trace hydrazines?

Technical Insight:

-